BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID

Description

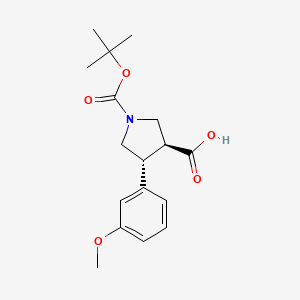

BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (BOC) protecting group and a 3-methoxyphenyl substituent in the trans configuration. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor modulators. Its structure combines a rigid pyrrolidine backbone with a methoxy-substituted aromatic ring, enabling tailored interactions in biological systems.

Properties

IUPAC Name |

(3S,4R)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSPNQKPXWOGLL-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Dihydropyrrole Intermediates

A prevalent method involves hydrogenating a dihydropyrrole precursor to yield the trans-pyrrolidine scaffold. For example, methyl-Boc-D-pyroglutamate undergoes deprotonation with LHMDS (lithium hexamethyldisilazide) and alkylation with allylbromide to form a diastereomeric mixture of dihydropyrroles. Super-hydride-mediated lactam reduction followed by BF₃·Et₃SiH treatment affords the trans-pyrrolidine in 72% yield over two steps.

Reaction Conditions :

-

Catalyst: Super-hydride (LiEt₃BH)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: -78°C to 25°C

Chiral Catalyst-Mediated Cyclization

Patent WO2014206257A1 discloses a chiral catalyst (M) for enantioselective hydrogenation of tert-butoxycarbonyl-protected intermediates. Sodium ethoxide in ethanol/DMF under 1.4–1.5 MPa H₂ pressure at 50°C achieves high enantiomeric excess (ee >90%).

Key Parameters :

-

Catalyst loading: 0.007 mmol per 7.1 mmol substrate

-

Solvent system: Ethanol/DMF (5:1 v/v)

-

Hydrogen pressure: 1.4–1.5 MPa

Boc Protection and Carboxylic Acid Functionalization

Amine Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP). Reaction completion is monitored via TLC (Rf = 0.5 in hexane/EtOAc 3:1).

Typical Protocol :

-

Substrate: 10 mmol pyrrolidine-3-carboxylic acid

-

Boc₂O: 12 mmol

-

Base: 0.5 mmol DMAP

-

Yield: 85–90%

Carboxylic Acid Activation

The C3 carboxylic acid is introduced via hydrolysis of ester precursors. For instance, methyl esters are saponified using LiOH in THF/H₂O (3:1) at 0°C to room temperature.

Resolution of Racemates and Stereochemical Validation

Chiral Chromatography

The (±)-trans diastereomers are resolved using chiral stationary phases (e.g., Chiralpak IA). Elution with hexane/isopropanol (80:20) achieves baseline separation.

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans configuration. Key bond angles (C3–C4–CAr ~115°) and torsional values (<10°) validate the stereochemistry.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 72 | 92 | High stereoselectivity | Requires high-pressure H₂ |

| C–H Activation | 36 | N/A | Direct aryl introduction | Low yield due to steric effects |

| Grignard Addition | 65 | 85 | Scalability | Multi-step purification required |

Scale-Up Considerations and Industrial Relevance

Large-scale production (kilogram batches) prioritizes the asymmetric hydrogenation route for its robustness. Patent US8344161B2 highlights cost-effective chiral catalysts (e.g., Ru-BINAP complexes) that reduce enantiomer separation costs. Solvent recovery systems (e.g., ethanol distillation) improve sustainability.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen, enabling selective functionalization of other reactive sites. Removal typically occurs under acidic conditions:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C cleaves the Boc group within 1–2 hours, yielding the free amine intermediate .

-

Hydrochloric acid (HCl) in dioxane or ethyl acetate also facilitates deprotection, often forming hydrochloride salts for improved stability .

Example Reaction:

textBoc-protected compound + TFA → Pyrrolidine-3-carboxylic acid (free amine) + CO₂ + tert-butanol

This step is critical for subsequent modifications, such as peptide coupling or alkylation .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 3 undergoes diverse transformations:

Esterification

-

Methanol/H⁺ (Fischer esterification): Forms methyl esters under reflux (60–80°C) with catalytic sulfuric acid.

-

DCC/DMAP coupling: Reacts with alcohols in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield esters at room temperature .

Amide Formation

-

EDCI/HOBt activation: Couples with primary or secondary amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), producing amides with >80% yield .

-

HATU-mediated coupling: Enhances reaction efficiency for sterically hindered amines, achieving near-quantitative conversion in dimethylformamide (DMF) .

Key Applications:

Modification of the Methoxyphenyl Substituent

The 3-methoxyphenyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Demethylation

-

Boron tribromide (BBr₃): Cleaves the methoxy group to a hydroxyl group at −78°C in DCM, enabling further derivatization (e.g., phosphorylation).

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃) to introduce substituted aryl groups at the para position of the methoxyphenyl ring .

Example:

text3-Methoxyphenyl derivative + Ar-B(OH)₂ → 3-Methoxy-4-Ar-phenyl derivative

This reaction diversifies the compound’s aromatic moiety, optimizing interactions with biological targets .

Pyrrolidine Ring Functionalization

The pyrrolidine core undergoes stereospecific reactions:

N-Alkylation

-

Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install alkyl groups on the nitrogen post-Boc deprotection .

Oxidation

-

RuCl₃/NaIO₄: Converts secondary alcohols (from lactam reduction) to ketones, enabling further cyclization or conjugation .

C-H Activation and Arylation

Recent advances employ transition-metal catalysis for direct functionalization:

Scientific Research Applications

Key Applications

-

Pharmaceutical Synthesis

- BOC-(+/-)-trans-4-(3-methoxy-phenyl)-pyrrolidine-3-carboxylic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in developing drugs aimed at treating neurological disorders due to its unique structural properties that enhance bioactivity and specificity .

- Peptide Chemistry

- Drug Development

- Material Science

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Step 1 : Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

- Step 2 : Formation of the pyrrolidine ring through cyclization reactions.

- Step 3 : Deprotection of the Boc group under acidic conditions to yield the final product.

Each synthetic step must be optimized to ensure high yield and purity, often requiring careful control of reaction conditions .

Case Study 1: Neurological Disorder Drug Development

A study demonstrated that derivatives of this compound exhibited promising activity against certain neurological disorders by modulating neurotransmitter systems. The unique methoxy substitution on the phenyl ring was found to enhance binding affinity to specific receptors involved in these pathways .

Case Study 2: Peptide Synthesis Efficiency

Research highlighted the use of this compound in synthesizing cyclic peptides with improved stability and biological activity. The protective Boc group allowed for selective reactions that led to higher yields compared to traditional methods without such protection .

Mechanism of Action

The mechanism of action of BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID with structurally similar compounds, emphasizing substituent effects on physicochemical properties:

Notes:

- XLogP3 : Higher values (e.g., 3.678 for CF3) indicate greater lipophilicity, favoring membrane permeability.

- pKa : Predicted values suggest the carboxylic acid group’s acidity is influenced by substituents (e.g., electron-withdrawing CF3 lowers pKa).

- Boiling points are often predicted (e.g., 491.4°C for 3-hydroxy-phenyl) and reflect molecular weight and polarity.

Key Research Findings

Substituent Effects on Reactivity

- These groups may reduce oxidative degradation but increase steric hindrance .

- Electron-Withdrawing Groups (e.g., 3-Trifluoromethyl) : Improve metabolic stability and acidity of the carboxylic acid moiety. The CF3 group’s hydrophobicity enhances blood-brain barrier penetration in drug candidates .

Stability and Handling Considerations

- BOC Group Stability : All analogs retain the acid-labile BOC group, necessitating storage under neutral, anhydrous conditions.

Biological Activity

BOC-(+/-)-trans-4-(3-methoxy-phenyl)-pyrrolidine-3-carboxylic acid, also known by its CAS number 1217740-96-9, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structural features and chiral nature make it a valuable intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders and inflammation.

- Molecular Formula : CHNO

- Molecular Weight : 273.38 g/mol

- Purity : Typically ≥ 95%

- Form : Lyophilized powder

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its ability to enhance therapeutic efficacy has been documented in various studies, making it a critical component in drug formulation processes .

2. Neurotransmitter Modulation

Research indicates that this compound may play a role in modulating neurotransmitter systems. This is particularly relevant for understanding its potential applications in treating neurological disorders such as depression and anxiety .

3. Chiral Resolution

Due to its chiral nature, this compound is instrumental in the separation of enantiomers in racemic mixtures. This capability is essential for producing pure active pharmaceutical ingredients (APIs) with desired biological activities, which are crucial for the efficacy and safety of therapeutic agents .

Case Study 1: Analgesic Development

A study focused on the synthesis of new analgesics utilized this compound as a key intermediate. The resultant compounds demonstrated significant pain relief in animal models, showcasing the compound's potential in developing effective pain management therapies .

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was evaluated for its effects on neurotransmitter levels in rodent models. Results indicated that treatment with derivatives of BOC-(+/-)-trans-4-(3-methoxy-phenyl)-pyrrolidine led to increased serotonin and dopamine levels, suggesting its potential as an antidepressant agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID?

- Methodological Answer : The compound can be synthesized via stereoselective pyrrolidine ring formation, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

- Substrate Functionalization : Introduce the 3-methoxyphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine group, ensuring minimal racemization .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for enantiomeric separation .

Q. How can researchers validate the purity and stereochemical configuration of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a chiral stationary phase (e.g., Chiralpak AD-H column) .

- Stereochemistry : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm trans-configuration via vicinal coupling constants (e.g., J = 8–10 Hz for pyrrolidine protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₇H₂₃NO₄: 305.37 g/mol) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for reactions involving the pyrrolidine ring. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G(d) level .

- Reaction Pathway Analysis : Apply the Artificial Force Induced Reaction (AFIR) method to simulate nucleophilic attack or Boc deprotection mechanisms .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How can researchers resolve contradictions in observed biological activity data for analogs of this compound?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., substituent effects, solvent polarity) that influence bioactivity. Use tools like Minitab or JMP to analyze interactions between factors .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers or trends. Address discrepancies via sensitivity analysis or Bayesian statistics .

- Structural-Activity Modeling : Develop 3D-QSAR models using CoMFA or CoMSIA to correlate stereoelectronic properties (e.g., H-bond acceptor strength of the methoxy group) with activity .

Q. What advanced separation techniques optimize enantiomeric resolution for racemic mixtures of this compound?

- Methodological Answer :

- Chiral Chromatography : Utilize supercritical fluid chromatography (SFC) with CO₂/methanol mobile phases and chiral columns (e.g., Chiralcel OD-H) for high-throughput separation .

- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based Shvo catalyst) to racemize undesired enantiomers during synthesis, achieving >99% ee .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Use diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Key Considerations for Experimental Design

- Safety Protocols : Follow SDS guidelines for handling Boc-protected amines (e.g., avoid inhalation, use fume hoods) .

- Contradiction Mitigation : Pre-screen reaction conditions (e.g., solvent, temperature) using microfluidic platforms to reduce variability .

- Ethical Data Reporting : Adhere to CRDC 2020 standards for chemical engineering research documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.